

# What is the chemical structure of Delpazolid (LCB01-0371)?

Author: BenchChem Technical Support Team. Date: December 2025



# Delpazolid (LCB01-0371): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Delpazolid** (LCB01-0371) is a novel, second-generation oxazolidinone antibiotic currently under clinical development for the treatment of infections caused by multidrug-resistant Grampositive bacteria, with a particular focus on Mycobacterium tuberculosis.[1][2] Developed by LegoChem Biosciences, **Delpazolid** offers a promising alternative to existing therapies, demonstrating a favorable safety profile and potent antibacterial activity.[1][3] This technical guide provides a comprehensive overview of **Delpazolid**'s chemical structure, synthesis, mechanism of action, and key experimental data.

## **Chemical Structure and Properties**

**Delpazolid** is chemically identified as (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[4][5] Its structure features the characteristic oxazolidinone core essential for its antibacterial activity, along with a distinct cyclic amidrazone moiety that contributes to its improved pharmacokinetic properties and safety profile compared to earlier-generation oxazolidinones like linezolid.[3][6]



| Identifier        | Value                                                                                                                                  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one[5]                          |
| SMILES            | CN1CCN(C=N1)C2=C(C=C(C=C2)N3C INVALID-LINKCO)F[4][5]                                                                                   |
| InChI             | InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1[4][5] |
| InChlKey          | QLUWQAFDTNAYPN-LLVKDONJSA-N[4]                                                                                                         |
| Molecular Formula | C14H17FN4O3[4]                                                                                                                         |
| Molecular Weight  | 308.31 g/mol [5]                                                                                                                       |

## **Synthesis of Delpazolid**

A synthetic scheme for **Delpazolid** has been described, starting from difluoro-nitrobenzene. The process involves seven steps with high yields, and the products are readily purified without the need for chromatography.[3][6]



Click to download full resolution via product page

A high-level overview of the seven-step synthesis process for **Delpazolid**.

## **Mechanism of Action**



Similar to other oxazolidinones, **Delpazolid** exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for protein synthesis to begin.[1] This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against resistant strains.





Click to download full resolution via product page

Inhibition of bacterial protein synthesis by **Delpazolid**.

# Experimental Data In Vitro Activity

**Delpazolid** has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), and various mycobacterial species.

| Organism                                      | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|-----------------------------------------------|---------------|---------------------------|
| M. tuberculosis H37Rv                         | -             | 0.25 - 1                  |
| Multidrug-Resistant M.<br>tuberculosis        | -             | 0.25                      |
| Extensively Drug-Resistant M. tuberculosis    | -             | 1                         |
| M. abscessus                                  | 1.2           | -                         |
| MSSA                                          | -             | 2                         |
| MRSA                                          | -             | 2                         |
| Data compiled from multiple sources.[3][4][7] |               |                           |

### **Pharmacokinetics**

Pharmacokinetic studies in animals and humans have revealed favorable properties for **Delpazolid**, including good oral bioavailability and a safety profile that appears to be improved over linezolid.

Single Ascending Dose (SAD) Study in Healthy Volunteers[3]



| Dose    | Cmax (µg/mL) | Tmax (hr) | AUC₀–inf (μg⋅h/mL) |
|---------|--------------|-----------|--------------------|
| 50 mg   | -            | -         | -                  |
| 100 mg  | -            | -         | -                  |
| 200 mg  | -            | -         | -                  |
| 400 mg  | -            | -         | -                  |
| 800 mg  | -            | -         | -                  |
| 1600 mg | -            | -         | -                  |
| 2400 mg | -            | -         | -                  |
| 3200 mg | -            | -         | -                  |

Note: Specific values were not provided in the source, but the maximum tolerated dose was determined to be 2400 mg.

Multiple Ascending Dose (MAD) Study in Healthy Volunteers (7 days)[8]

| Dose (BID) | Cmax (µg/mL) | Tmax (hr) | T <sub>1</sub> / <sub>2</sub> (hr) | AUCtau<br>(μg·h/mL) |
|------------|--------------|-----------|------------------------------------|---------------------|
| 400 mg     | 5.62         | 0.60      | 1.56                               | 7.79                |
| 800 mg     | 11.15        | 1.04      | 1.58                               | 19.46               |
| 1200 mg    | 13.83        | 1.13      | 1.69                               | 38.15               |
| 1600 mg    | -            | -         | -                                  | -                   |

Pharmacokinetics in Animal Models[2]



| Species | Dose (p.o.,<br>mg/kg) | AUC<br>(mg·h/L) | Cmax<br>(mg/L) | tmax (h) | Half-life (h) |
|---------|-----------------------|-----------------|----------------|----------|---------------|
| Mouse   | 30                    | 48.28           | 24.45          | 0.5      | 1.11          |
| Rat     | 10                    | 16.24           | 4.03           | 1.17     | 1.13          |

# Early Bactericidal Activity (EBA) in Pulmonary Tuberculosis Patients

A Phase 2a study evaluated the early bactericidal activity of **Delpazolid** over 14 days in patients with newly diagnosed, smear-positive pulmonary tuberculosis.[9][10][11]

| Treatment Group         | Mean Daily Decline in log-CFU/mL (± SD) |
|-------------------------|-----------------------------------------|
| Delpazolid 800 mg QD    | 0.044 ± 0.016                           |
| Delpazolid 400 mg BID   | 0.053 ± 0.017                           |
| Delpazolid 800 mg BID   | 0.043 ± 0.016                           |
| Delpazolid 1200 mg QD   | 0.019 ± 0.017                           |
| Linezolid 600 mg BID    | 0.154 ± 0.023                           |
| HRZE (Standard Regimen) | 0.192 ± 0.028                           |

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Delpazolid** is typically assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

A detailed protocol for M. tuberculosis involves the following steps:

- Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in sterile saline and adjusted to a 1.0 McFarland standard. This is further diluted 1:20 in Middlebrook 7H9 broth.[12]
- Drug Dilution: Delpazolid is serially diluted in 96-well plates containing Middlebrook 7H9
  broth to achieve a range of final concentrations.[12]
- Inoculation: 100 μL of the diluted bacterial inoculum is added to each well.[12]
- Incubation: Plates are incubated at 37°C for 7 days.[12]
- MIC Reading: After incubation, a resazurin-based indicator (e.g., alamarBlue) is added to each well, and the plates are incubated for an additional 24 hours. The MIC is determined as



the lowest drug concentration that prevents a color change from blue to pink.[7][12]

### In Vivo Efficacy in a Murine Systemic Infection Model

The in vivo efficacy of **Delpazolid** can be evaluated in a murine model of systemic infection.

- Animal Model: Immunocompetent mice (e.g., ICR) are used.
- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen (e.g., S. aureus).[13]
- Drug Administration: Delpazolid is administered orally at various doses at specified time points post-infection (e.g., 1 and 4 hours).[13]
- Endpoint: Mortality is monitored over a period of 7 days. The median effective dose (ED₅₀) is calculated.[13]

### Conclusion

**Delpazolid** (LCB01-0371) is a promising oxazolidinone antibiotic with potent activity against multidrug-resistant bacteria, including M. tuberculosis. Its distinct chemical structure contributes to a favorable pharmacokinetic and safety profile. The data presented in this technical guide underscore the potential of **Delpazolid** as a valuable addition to the therapeutic arsenal for treating challenging bacterial infections. Further clinical development is ongoing to fully elucidate its efficacy and safety in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 4. Delpazolid Wikipedia [en.wikipedia.org]
- 5. Delpazolid | C14H17FN4O3 | CID 44205191 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DECODE- Delpazolid Dose-Finding and Combination Development Trial | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Pharmacokinetic and Pharmacodynamic Modeling Analysis of Delpazolid (LCB01-0371) in Adult Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics study of two tablet formulations of delpazolid, a novel oxazolidinone class antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A phase IIb, open-label, randomized controlled dose ranging multi-centre trial to evaluate
  the safety, tolerability, pharmacokinetics and exposure-response relationship of different
  doses of delpazolid in combination with bedaquiline delamanid moxifloxacin in adult subjects
  with newly diagnosed, uncomplicated, smear-positive, drug-sensitive pulmonary tuberculosis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Delpazolid (LCB01-0371)?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607052#what-is-the-chemical-structure-of-delpazolid-lcb01-0371]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com